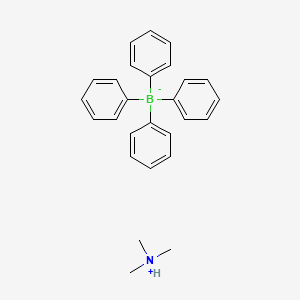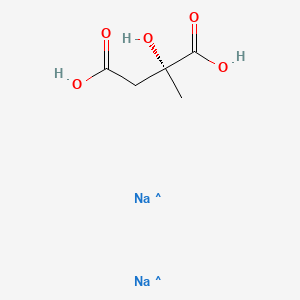
Trimethylammonium tetraphenylborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylammonium tetraphenylborate is an organic compound with the molecular formula C27H30BN. It is a quaternary ammonium salt, consisting of a trimethylammonium cation and a tetraphenylborate anion. This compound is known for its stability and unique chemical properties, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylammonium tetraphenylborate can be synthesized through a reaction between trimethylamine and tetraphenylborate salts. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile. The process involves mixing equimolar amounts of trimethylamine and tetraphenylborate salts, followed by stirring at room temperature for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylammonium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetraphenylborate anion acts as a nucleophile.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as acetonitrile or methanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted borate compounds.
Applications De Recherche Scientifique
Trimethylammonium tetraphenylborate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: The compound can be used in biochemical assays and as a stabilizing agent for certain biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism by which trimethylammonium tetraphenylborate exerts its effects involves the interaction between the trimethylammonium cation and the tetraphenylborate anion. The compound’s stability and reactivity are influenced by the electronic properties of the tetraphenylborate anion, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylborate Salts: Other tetraphenylborate salts, such as ammonium tetraphenylborate and tetrabutylammonium tetraphenylborate, share similar properties and applications.
Quaternary Ammonium Salts: Compounds like tetramethylammonium chloride and tetraethylammonium bromide are structurally similar and used in similar contexts.
Uniqueness
Trimethylammonium tetraphenylborate is unique due to its specific combination of a trimethylammonium cation and a tetraphenylborate anion. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in scientific research and industry.
Propriétés
Numéro CAS |
51016-92-3 |
|---|---|
Formule moléculaire |
C27H30BN |
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
tetraphenylboranuide;trimethylazanium |
InChI |
InChI=1S/C24H20B.C3H9N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4(2)3/h1-20H;1-3H3/q-1;/p+1 |
Clé InChI |
HHBWPCWFGJXCHW-UHFFFAOYSA-O |
SMILES canonique |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[NH+](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996766.png)



![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996809.png)

![5-phenyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996816.png)
![2-(1-Naphthyl)-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11996817.png)




![6-chloro-2-(6-chloro(2H,4H-benzo[e]1,3-dioxin-8-yl))chromen-4-one](/img/structure/B11996855.png)
